1-Hexadecylpyrrolidine
Description
1-Hexadecylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) substituted with a hexadecyl (C₁₆H₃₃) chain at the 1-position. The hexadecyl chain enhances lipophilicity, which influences its solubility in organic solvents and interactions with biological membranes.
Properties
CAS No. |
102155-10-2 |
|---|---|
Molecular Formula |
C20H41N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
1-hexadecylpyrrolidine |
InChI |
InChI=1S/C20H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-21/h2-20H2,1H3 |
InChI Key |
MPMBEUMSDRYLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with a hexadecyl halide (e.g., hexadecyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hexadecylpyrrolidone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The hexadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-hexadecylpyrrolidone.
Reduction: Hexadecylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Hexadecylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hexadecylpyrrolidine involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and properties between 1-Hexadecylpyrrolidine and related pyrrolidine/alkylpyrrolidine derivatives:
Key Findings
Chain Length Impact: The hexadecyl chain in this compound provides superior lipid solubility compared to shorter-chain analogs like 3-Heptyl-1H-pyrrole. This property is critical for applications requiring membrane integration or sustained release . In contrast, Hexylresorcinol’s shorter hexyl chain limits its use in lipid-based formulations but enhances water solubility for topical antiseptic applications .
Functional Group Influence: The oxo and diene groups in H-218 introduce sites for chemical modification (e.g., nucleophilic addition or cycloaddition), which are absent in this compound. This makes H-218 more versatile in synthetic chemistry .
However, the lack of polar groups may limit its solubility in aqueous biological systems . 3-Heptyl-1H-pyrrole’s safety profile includes irritant properties, necessitating precautions during handling (e.g., eye/skin protection), whereas longer-chain derivatives like this compound may require different safety protocols due to higher persistence in lipid tissues .
Research Implications and Limitations
- Synthetic Accessibility : this compound can be synthesized via alkylation of pyrrolidine, but scalability may be challenged by the long alkyl chain’s steric hindrance. In contrast, H-218’s synthesis requires precise control over diene/oxo group positioning .
- Data Gaps: Quantitative data on this compound’s solubility, toxicity, and biological activity are sparse. Comparative studies with H-218 or Hexylresorcinol could clarify its niche applications.
Biological Activity
1-Hexadecylpyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an alkyl pyrrolidine derivative characterized by a long hydrophobic hexadecyl chain. This structure is significant as it influences the compound's interaction with biological membranes and its overall bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant bacteriostatic and bactericidal activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
These values suggest that this compound possesses potent antimicrobial properties, making it a candidate for further development in antibacterial therapies.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant activity can be quantified using assays such as DPPH radical scavenging.
Table 2: Antioxidant Activity (IC50 Values)
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 37.57 |
| BHT (Control) | 19.15 |
The IC50 value indicates that while this compound is effective as an antioxidant, it is less potent than butylated hydroxytoluene (BHT), a common synthetic antioxidant.
The biological activities of this compound can be explained through several mechanisms:
- Membrane Disruption : The hydrophobic nature of the hexadecyl chain allows the compound to integrate into lipid membranes, disrupting their integrity and leading to cell death in bacteria.
- Radical Scavenging : The pyrrolidine ring structure may facilitate electron donation, neutralizing free radicals and reducing oxidative stress.
Case Studies and Research Findings
Several case studies have explored the applications of this compound in various fields:
- Antimicrobial Applications : A study demonstrated the effectiveness of this compound in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative therapeutic agent.
- Cosmetic Formulations : Research has indicated that incorporating this compound into cosmetic products can enhance their stability and provide antioxidant benefits, thereby improving skin health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
